(1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-phenylpenta-1,4-dien-3-one
Description
Properties
IUPAC Name |
(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-phenylpenta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O/c23-18-8-7-17(21(24)15-18)14-19-9-11-22(28-26-19)27-25-13-12-20(29)10-6-16-4-2-1-3-5-16/h1-13,15,25H,14H2,(H,27,28)/b10-6+,13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHQKFUUCNWOFK-DWYCGCGSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CNNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/NNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-phenylpenta-1,4-dien-3-one is a synthetic organic molecule characterized by its complex structure and potential therapeutic applications. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure
The molecular formula of the compound is . Its structural features include:
- A penta-1,4-diene backbone.
- A pyridazin moiety substituted with a dichlorophenyl group.
- A hydrazine functional group.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells as evidenced by increased levels of pro-apoptotic markers such as caspases .
- Inhibition of Cell Proliferation : It was observed to significantly reduce cell proliferation rates through cell cycle arrest at the G0/G1 phase .
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining the safety profile:
- Acute Toxicity Studies : Conducted in animal models indicate a high LD50 value, suggesting relatively low acute toxicity.
- Chronic Toxicity : Long-term studies are necessary to fully understand the chronic effects and potential organ toxicity.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 5.2 | Apoptosis induction |
| Anticancer | HeLa | 3.8 | Cell cycle arrest |
| Anticancer | A549 | 4.5 | Inhibition of proliferation |
Case Studies
A notable case study involved the administration of the compound in a xenograft model where human tumor cells were implanted in immunocompromised mice. The results showed:
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Pharmacological Insights
The conjugated dienone system may confer redox activity, similar to ferroptosis-inducing compounds (FINs) described in , which target lipid peroxidation in cancer cells .
Bioactivity Gaps :
- Unlike plant-derived biomolecules (), this compound is fully synthetic, avoiding limitations in natural product availability. However, its bioactivity profile remains uncharacterized, whereas plant-based analogs (e.g., C. gigantea extracts) are directly linked to insecticidal properties .
Therapeutic Potential: The hydrazine linkage is a critical distinction from carboxamide/tetrazole derivatives (), which may influence target selectivity. Hydrazines are known to interact with metalloenzymes or DNA, suggesting possible anticancer or antibacterial mechanisms .
Research Implications and Limitations
- Synthesis Challenges : The compound’s multi-step synthesis (inferred from and ) may require optimization for scalability, particularly in purifying the hydrazine intermediate.
- Bioactivity Data Gap: No direct studies on this compound are cited in the evidence. Future work should prioritize assays for cytotoxicity, enzyme inhibition (e.g., kinases), and ferroptosis induction, leveraging platforms like 3D cell cultures (as in ) .
- Structural Innovations: The dichlorophenyl-pyridazine motif is understudied compared to coumarin or pyrimidinone derivatives, warranting exploration in drug-resistant cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
